N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a chlorophenyl group and a diazaspirodecane moiety makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . The reaction conditions often require the use of a base, such as lutidine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl ring.
Scientific Research Applications
N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Industry: Could be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The exact mechanism of action for N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is not fully understood. it is believed to interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This interaction may contribute to its observed anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-Chlorophenyl)-2-morpholino-acetamide
Uniqueness
N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and pharmacological properties. This sets it apart from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C23H24ClN3O2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-10-12-23(13-11-16)26-21(17-6-3-2-4-7-17)22(29)27(23)15-20(28)25-19-9-5-8-18(24)14-19/h2-9,14,16H,10-13,15H2,1H3,(H,25,28) |
InChI Key |
TVIRIEVNOHLEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.